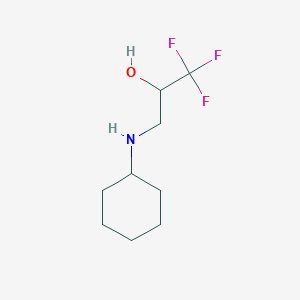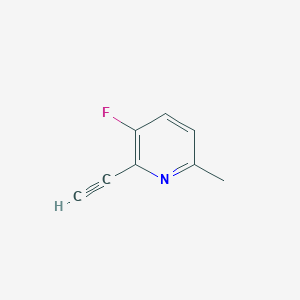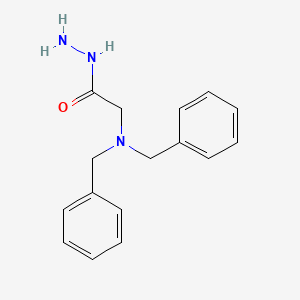
3-(Cyclohexylamino)-1,1,1-trifluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Cyclohexylamino)-1-propanesulfonic Acid”, also known as CHAPS, is a detergent with a high affinity for basic proteins that can be used to extract these proteins from biological samples and solubilize them .
Synthesis Analysis
Cyclohexylamine, a related compound, is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . For example, the structure of cyclohexylamine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . For example, cyclohexylamine, a related compound, is a colorless liquid with a fishy odor and is miscible with water .Scientific Research Applications
1. Model for Silica Surfaces
The study by Feher, Newman, and Walzer (1989) highlights the use of cyclohexyltrichlorosilane derivatives as models for silica surfaces. These derivatives, including cyclohexylamino structures, are significant in understanding the molecular structure and reactivity of silica, a key material in various scientific fields (Feher, Newman, & Walzer, 1989).
2. Hydroxyl Radical Production
Atkinson and Aschmann (1993) conducted research on hydroxyl radical production from the reactions of ozone with alkenes. Their work, involving cyclohexane derivatives, contributes to understanding atmospheric chemistry and pollution control strategies (Atkinson & Aschmann, 1993).
3. Hydrodeoxygenation in Chemical Production
Research by Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process is vital for producing essential industrial chemicals and pharmaceuticals from renewable resources (Liu, Jia, Xu, Zhang, & Fu, 2017).
4. Catalysis in Chemical Synthesis
Wang et al. (2011) demonstrated the use of Pd nanoparticles on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives, including cyclohexanone. This research is crucial for developing more efficient and selective catalysts in chemical synthesis (Wang, Yao, Li, Su, & Antonietti, 2011).
Mechanism of Action
The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor, inhibits signal transduction when the JAK is activated and thus helps downregulate expression of inflammatory cytokines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOQFPFCGXFDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)



![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)
![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)


![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)
